molecular formula C26H25ClN4O4S B11995128 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11995128
M. Wt: 525.0 g/mol
InChI Key: RSYPDRLVXCLQND-CCVNUDIWSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or equivalent reagents.

    Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol.

    Hydrazide Formation: The acetohydrazide moiety is introduced through the reaction of the thioether derivative with hydrazine hydrate.

    Condensation with Trimethoxybenzaldehyde: The final step involves the condensation of the hydrazide with 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the thioether linkage.

    Reduction: Reduction reactions can target the imine group in the hydrazide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. The thioether and hydrazide moieties may enhance its binding affinity and specificity. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzyl and 2,4,6-trimethoxyphenyl groups may enhance its pharmacological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25ClN4O4S/c1-33-18-12-23(34-2)19(24(13-18)35-3)14-28-30-25(32)16-36-26-29-21-10-6-7-11-22(21)31(26)15-17-8-4-5-9-20(17)27/h4-14H,15-16H2,1-3H3,(H,30,32)/b28-14+

InChI Key

RSYPDRLVXCLQND-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC

Origin of Product

United States

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